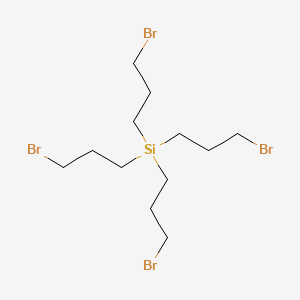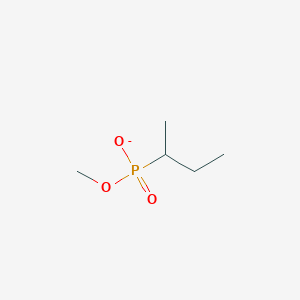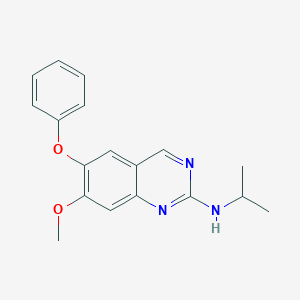![molecular formula C17H18Br2O2 B14202451 1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] CAS No. 850165-25-2](/img/structure/B14202451.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] is an organic compound with the molecular formula C17H18Br2O2 It is characterized by the presence of two bromomethyl groups attached to a benzene ring, which are linked by a propane-1,3-diylbis(oxy) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] typically involves the reaction of 2-(bromomethyl)phenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion attacks the bromomethyl group, forming the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize yield and purity. Common solvents used in the industrial synthesis include dimethylformamide (DMF) and tetrahydrofuran (THF), which facilitate the reaction by dissolving both the reactants and the base .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products
Nucleophilic substitution: Products include azides, thioethers, and ethers, depending on the nucleophile used.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and copolymers with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the synthesis of biologically active molecules, including potential drug candidates.
Wirkmechanismus
The mechanism of action of 1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl groups act as electrophilic centers, attracting nucleophiles to form new bonds. The ether linkage provides structural stability and influences the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Propane-1,3-diylbis(oxy)]bis[2,4-dinitrobenzene]: This compound has nitro groups instead of bromomethyl groups, which significantly alters its reactivity and applications.
4,4’-[1,3-Propanediylbis(oxy)]bisbenzenamine: This compound contains amine groups, making it useful in different synthetic applications compared to the bromomethyl derivative.
Uniqueness
1,1’-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene] is unique due to its dual bromomethyl groups, which provide multiple sites for functionalization. This makes it a valuable intermediate in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
850165-25-2 |
|---|---|
Molekularformel |
C17H18Br2O2 |
Molekulargewicht |
414.1 g/mol |
IUPAC-Name |
1-(bromomethyl)-2-[3-[2-(bromomethyl)phenoxy]propoxy]benzene |
InChI |
InChI=1S/C17H18Br2O2/c18-12-14-6-1-3-8-16(14)20-10-5-11-21-17-9-4-2-7-15(17)13-19/h1-4,6-9H,5,10-13H2 |
InChI-Schlüssel |
KTDDSGHVGCYZSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CBr)OCCCOC2=CC=CC=C2CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


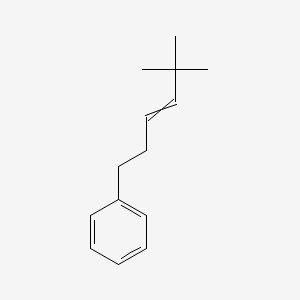
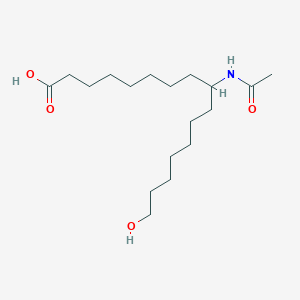
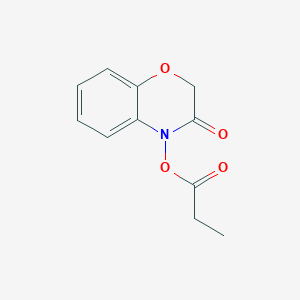

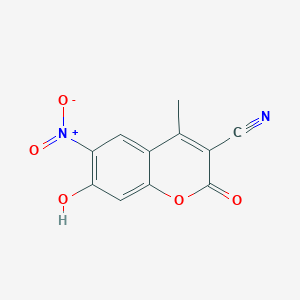
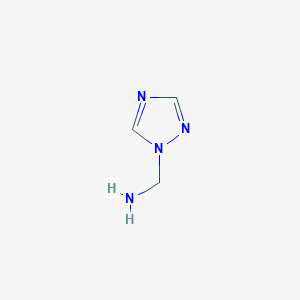
![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)

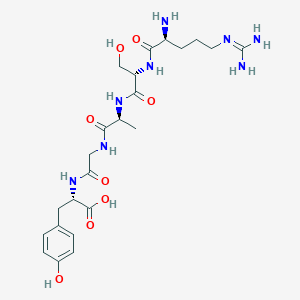
![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)
